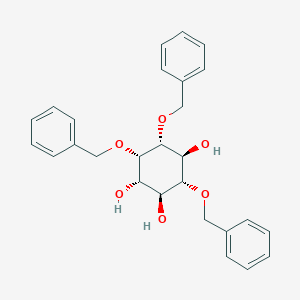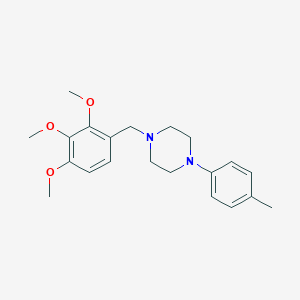
Methyl 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoate, also known as MDB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MDB is a derivative of coumarin, which is a naturally occurring compound found in many plants and has been used in traditional medicine for centuries. The unique chemical structure of MDB makes it a promising candidate for drug development, as it has shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of Methyl 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoate is not fully understood, but it is believed to act through multiple pathways. Methyl 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoate has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties. It has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
Methyl 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties. Methyl 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer properties. Additionally, Methyl 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoate has been found to exhibit antibacterial, antifungal, and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoate has several advantages for lab experiments, including its relatively simple synthesis method and its wide range of biological activities. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on Methyl 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoate. One area of interest is its potential applications in drug development, particularly for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties. Additionally, research is needed to explore the potential toxicity of Methyl 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoate and to develop methods for its safe use in humans.
Métodos De Síntesis
Methyl 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoate can be synthesized through a multi-step process starting with the reaction of 3,4-methylenedioxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl acetoacetate to form the ester, which is subsequently treated with hydroxylamine hydrochloride to form the oxime. Finally, the oxime is reduced with sodium borohydride to yield Methyl 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoate.
Aplicaciones Científicas De Investigación
Methyl 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoate has been studied extensively for its potential applications in medicinal chemistry. It has shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. Methyl 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoate has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress.
Propiedades
Fórmula molecular |
C12H11NO5 |
|---|---|
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
methyl (E)-4-(1,3-benzodioxol-5-ylamino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C12H11NO5/c1-16-12(15)5-4-11(14)13-8-2-3-9-10(6-8)18-7-17-9/h2-6H,7H2,1H3,(H,13,14)/b5-4+ |
Clave InChI |
JDCCHOVJIZZTCL-SNAWJCMRSA-N |
SMILES isomérico |
COC(=O)/C=C/C(=O)NC1=CC2=C(C=C1)OCO2 |
SMILES |
COC(=O)C=CC(=O)NC1=CC2=C(C=C1)OCO2 |
SMILES canónico |
COC(=O)C=CC(=O)NC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,9-Bis[(4-methoxybenzyl)oxy]-2,4,10-trioxatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B281836.png)
![4,8-Bis[(4-methoxybenzyl)oxy]-3a,4,4a,7a,8,8a-hexahydro-dispiro(cyclohexane-1,2'-[1,3]dioxolo[4,5-f][1,3]benzodioxole-6,1''-cyclohexane)](/img/structure/B281837.png)



![4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline](/img/structure/B281844.png)
![2-({2-[4-(2-Methoxyphenyl)-1-piperazinyl]anilino}carbonyl)benzoate](/img/structure/B281846.png)
![4-Oxo-2-phenyl-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoate](/img/structure/B281847.png)


![N-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B281853.png)
![4-{4-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B281856.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(4-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281859.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(3-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281860.png)